molecular formula C15H22N2O2 B8326082 Tert-butyl 2-(but-3-enylamino)-6-methylisonicotinate

Tert-butyl 2-(but-3-enylamino)-6-methylisonicotinate

Cat. No.: B8326082
M. Wt: 262.35 g/mol
InChI Key: GPNMWYVSALJUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(but-3-enylamino)-6-methylisonicotinate is an organic compound that belongs to the class of isonicotinates This compound is characterized by the presence of a tert-butyl ester group, a but-3-enylamino substituent, and a methyl group attached to the isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(but-3-enylamino)-6-methylisonicotinate typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-6-methylisonicotinic acid with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. This reaction forms the tert-butyl ester derivative. Subsequently, the but-3-enyl group is introduced via a nucleophilic substitution reaction using but-3-enylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(but-3-enylamino)-6-methylisonicotinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the but-3-enylamino group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted isonicotinates.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(but-3-enylamino)-6-methylisonicotinate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug development and biochemical assays.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new pharmaceuticals with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 2-(but-3-enylamino)-6-methylisonicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(but-3-enylamino)-isonicotinate: Lacks the methyl group at the 6-position.

    Tert-butyl 2-(but-3-enylamino)-4-methylisonicotinate: Methyl group at the 4-position instead of the 6-position.

    Tert-butyl 2-(but-3-enylamino)-6-ethylisonicotinate: Ethyl group instead of the methyl group at the 6-position.

Uniqueness

Tert-butyl 2-(but-3-enylamino)-6-methylisonicotinate is unique due to the specific positioning of the methyl group at the 6-position, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

tert-butyl 2-(but-3-enylamino)-6-methylpyridine-4-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-6-7-8-16-13-10-12(9-11(2)17-13)14(18)19-15(3,4)5/h6,9-10H,1,7-8H2,2-5H3,(H,16,17)

InChI Key

GPNMWYVSALJUPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)NCCC=C)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under rigorous exclusion of oxygen a mixture of 200 mg (0.88 mmol) 2-chloro-6-methyl-isonicotinic acid tert-butyl ester, 10 mg palladium(II)acetate (0.044 mmol), 27 mg (0.44 mol) BINAP (R(+)-2,2-bis(diphenylphosphino)-1,1-binaphtalene) and 62 mg (0.88 mmol) but-3-enylamine in 10 ml toluene is heated at 60° C. for 4 h. The mixture is diluted with EtOAc, washed with 10% aqueous NaHCO3 and water, dried with sodium sulfate and evaporated. Chromatography of the product on silica gel (hexane/EtOAc 9:1) yields the title compound.
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